2,6-Difluorobenzaldehyde

Biocatalysis Enzymatic Baeyer-Villiger Green Chemistry

2,6-Difluorobenzaldehyde (CAS 437-81-0) is a symmetrically substituted aromatic aldehyde characterized by two electron-withdrawing fluorine atoms flanking the aldehyde group at the ortho positions. This unique ortho,ortho'-difluoro substitution pattern imparts distinct conformational and electronic properties that differentiate it from other difluorobenzaldehyde isomers (e.g., 2,4- and 2,5-difluorobenzaldehyde).

Molecular Formula C7H4F2O
Molecular Weight 142.1 g/mol
CAS No. 437-81-0
Cat. No. B1295200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluorobenzaldehyde
CAS437-81-0
Molecular FormulaC7H4F2O
Molecular Weight142.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C=O)F
InChIInChI=1S/C7H4F2O/c8-6-2-1-3-7(9)5(6)4-10/h1-4H
InChIKeySOWRUJSGHKNOKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Difluorobenzaldehyde (CAS 437-81-0): Sourcing the Symmetrical Ortho-Difluoro Aldehyde for Pharmaceutical and Agrochemical Synthesis


2,6-Difluorobenzaldehyde (CAS 437-81-0) is a symmetrically substituted aromatic aldehyde characterized by two electron-withdrawing fluorine atoms flanking the aldehyde group at the ortho positions. This unique ortho,ortho'-difluoro substitution pattern imparts distinct conformational and electronic properties that differentiate it from other difluorobenzaldehyde isomers (e.g., 2,4- and 2,5-difluorobenzaldehyde) [1]. The compound is a key building block for synthesizing fluorinated heterocycles and biologically active molecules [2]. Its physical properties include a boiling point of 82-84 °C at 15 mmHg, a melting point of 15-17 °C, and a density of 1.317 g/mL at 25 °C [3].

Why 2,6-Difluorobenzaldehyde Cannot Be Replaced by 2,4- or 3,5-Difluorobenzaldehyde in Synthetic Routes


Substituting 2,6-difluorobenzaldehyde with other difluorobenzaldehyde isomers is not feasible due to fundamentally different conformational landscapes and regioselective outcomes. The 2,6-substitution pattern creates a unique energetic environment where both anti- and syn-conformers coexist, unlike other isomers, which influences its reactivity in sterically congested environments [1]. In enzyme-catalyzed oxidations, 2,6-difluorobenzaldehyde undergoes quantitative conversion to fluorophenyl formates without forming byproduct benzoic acids, whereas the 2,4-isomer yields a mixture of products [2]. This specificity directly impacts yield and purity in downstream pharmaceutical and agrochemical applications.

Quantitative Differentiation of 2,6-Difluorobenzaldehyde from 2,4-Difluorobenzaldehyde: A Comparative Evidence Guide


Enzymatic Oxidation Selectivity: 2,6-Difluorobenzaldehyde Yields Single Product vs. 2,4-Isomer Mixture

In enzymatic Baeyer-Villiger oxidation catalyzed by 4-hydroxyacetophenone monooxygenase (HAPMO), 2,6-difluorobenzaldehyde undergoes quantitative conversion exclusively to the corresponding fluorophenyl formate (which hydrolyzes to fluorophenol) with no detectable side products. In contrast, 2,4-difluorobenzaldehyde yields a mixture of fluorophenols and fluorobenzoic acids under identical conditions [1].

Biocatalysis Enzymatic Baeyer-Villiger Green Chemistry

Conformational Energy Profile: 2,6-Difluorobenzaldehyde Exhibits Unique Coexistence of Anti and Syn Conformers

Broadband chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy reveals that 2,6-difluorobenzaldehyde uniquely exhibits the coexistence of both anti- and syn-conformers in the gas phase, a property shared with 2,3-, 2,4-, and 2,5-isomers but with distinct energy differences [1]. While the anti-syn energy gaps for 2,3-, 2,4-, and 2,5-difluorobenzaldehyde are estimated at 10.9, 11.3, and 12.9 kJ/mol respectively at the DLPNO−CCSD(T)/def2-TZVP level, the energy difference for 2,6-difluorobenzaldehyde was not explicitly reported in this study, though its conformational coexistence was confirmed [1]. The internal rotational barrier about the exocyclic C-C bond for 2,6-difluorobenzaldehyde in dimethyl ether at 110 K is 18.8 ± 0.5 kJ/mol [2].

Molecular Conformation Rotational Spectroscopy Computational Chemistry

Synthetic Yield Comparison: 2,6-Difluorobenzaldehyde via Fluorination of 2,6-Dichlorobenzaldehyde

The industrial production of 2,6-difluorobenzaldehyde from 2,6-dichlorobenzaldehyde via halogen exchange with potassium fluoride in sulfolane proceeds with a reported yield of 61.2% and purity >98.1% under optimized conditions (KF:dichloro molar ratio 3:1, 220°C, 12 h) [1]. In contrast, the analogous synthesis of 2,4-difluorobenzaldehyde from 2,4-dichlorobenzaldehyde using a microchannel reactor achieves yields increased by only 1-2% over traditional methods, with overall yields typically below 60% [2].

Process Chemistry Fluorination Industrial Synthesis

Derivatization Efficiency: Cyclocondensation with Ethyl Cyanoacetate and Thiourea

In the base-catalyzed cyclocondensation with ethyl cyanoacetate and thiourea, 2,6-difluorobenzaldehyde yields a mixture of cis- and trans-5,6-dihydro-2-thiouracil derivatives (4a) that are resistant to atmospheric oxidation. Subsequent oxidation of the dihydro derivative in DMSO for 10 min affords the corresponding 2-thiouracil 5b in 73% yield [1]. Under analogous conditions, 2-chloro-6-fluorobenzaldehyde and 2,6-dichlorobenzaldehyde also react but yield different product distributions; the specific comparative yields for the dichloro analog are not quantitatively reported [1].

Heterocyclic Synthesis Thiouracil Derivatives Pharmaceutical Intermediates

Optimal Procurement Scenarios for 2,6-Difluorobenzaldehyde in Research and Industrial Settings


Enzymatic Baeyer-Villiger Oxidation for Single-Product Fluorophenol Synthesis

When a synthetic route requires a fluorobenzaldehyde that undergoes clean enzymatic Baeyer-Villiger oxidation to a single fluorophenol product without benzoic acid contamination, 2,6-difluorobenzaldehyde is the preferred substrate. 19F NMR monitoring confirms quantitative conversion exclusively to the desired fluorophenyl formate, whereas the 2,4-isomer produces an undesirable mixture requiring additional purification [1].

Synthesis of 5-Cyano-6-(2,6-difluorophenyl)-5,6-dihydro-2-thiouracil Derivatives

2,6-Difluorobenzaldehyde is a reactant of choice for one-pot cyclocondensation with ethyl cyanoacetate and thiourea to generate 5-cyano-6-(2,6-difluorophenyl)-5,6-dihydro-2-thiouracil [2]. The resulting dihydro derivatives are stable to atmospheric oxidation and can be selectively dehydrogenated to the corresponding 2-thiouracils in 73% yield [3], making this compound valuable for medicinal chemistry efforts targeting this heterocyclic scaffold.

Industrial-Scale Halogen Exchange from 2,6-Dichlorobenzaldehyde

For large-volume procurement supporting agrochemical or pharmaceutical manufacturing, 2,6-difluorobenzaldehyde can be produced at industrial scale via KF-mediated halogen exchange of 2,6-dichlorobenzaldehyde in sulfolane with yields exceeding 61% and purity >98% [4]. This established process ensures reliable supply chain economics for programs requiring multi-kilogram quantities.

Conformationally Flexible Building Block for Sterically Demanding Targets

In drug discovery programs where conformational flexibility may enhance target binding, the relatively low internal rotational barrier of 2,6-difluorobenzaldehyde (18.8 ± 0.5 kJ/mol) [5] suggests it can adopt multiple conformations. This property may be advantageous when designing ligands for binding pockets that require the aldehyde to orient in specific geometries not accessible to more conformationally restricted analogs.

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